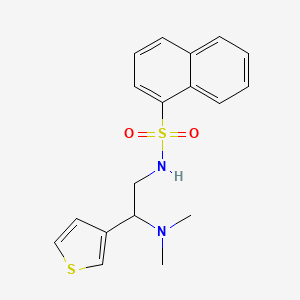

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-20(2)17(15-10-11-23-13-15)12-19-24(21,22)18-9-5-7-14-6-3-4-8-16(14)18/h3-11,13,17,19H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBUSDOQTQPQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Naphthalene Sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

Introduction of the Dimethylaminoethyl Group: This step might involve the reaction of the sulfonamide with a dimethylaminoethyl halide under basic conditions.

Attachment of the Thiophene Ring: The final step could involve a coupling reaction with a thiophene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: In the design of organic semiconductors or light-emitting diodes (LEDs).

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide and thiophene-containing derivatives, focusing on molecular design, synthesis, physicochemical properties, and applications.

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Aromatic vs.

- Linkage Variations : Ether or carboxamide linkages () versus sulfonamide groups influence hydrogen-bonding capacity and acidity. The sulfonamide group in the target compound enhances stability and solubility compared to ethers.

- Functional Group Additions : Sugar moieties () or pyrazole rings () introduce steric bulk or polar groups, affecting solubility and target specificity.

Comparison :

- The use of NaH in THF () vs. triethylamine in dichloromethane () highlights solvent and base selectivity for amine activation. Polar aprotic solvents (THF) may improve reactivity for sterically hindered amines.

Table 2: Property Comparison

| Property | Target Compound | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl analogue | (S)-N-Methyl-3-(naphthalen-1-yloxy) analogue |

|---|---|---|---|

| Molecular Weight | ~400 g/mol (estimated) | 415.49 g/mol | ~350 g/mol (estimated) |

| Solubility | Moderate in polar solvents (DMSO, THF) | Low in water; high in DCM | Low in water; moderate in ethanol |

| Bioactivity | Potential antimicrobial, anticancer | Confirmed anticancer activity (crystal study) | Unreported |

| Hydrogen Bonding | Strong (sulfonamide NH and SO₂) | Moderate (sulfonamide and methoxy O) | Weak (ether O) |

Key Findings :

- Solubility: The dimethylamino group in the target compound enhances solubility in polar solvents compared to dimethoxy analogues ().

- Bioactivity : Sulfonamide derivatives exhibit antimicrobial and anticancer properties (), while thiophene-containing analogues may target neurological or metabolic pathways due to heterocyclic electronics .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, synthetic methodologies, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following IUPAC name: N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]naphthalene-1-sulfonamide . Its molecular formula is , indicating the presence of a naphthalene core, a sulfonamide group, and a dimethylamino-substituted thiophene ring. The unique combination of these moieties contributes to its biological activity.

The mechanism of action for this compound is primarily linked to its interaction with specific biological targets such as enzymes and receptors. These interactions can modulate various signaling pathways, potentially influencing cellular responses. The sulfonamide group is known to participate in hydrogen bonding and can act as a pharmacophore for enzyme inhibition.

1. Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of naphthalene sulfonamides have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research suggests that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes. In vitro studies have demonstrated that these compounds can significantly reduce inflammatory markers, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study focused on the synthesis of naphthalene-based sulfonamides reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin. The structure-activity relationship analysis indicated that the presence of the thiophene ring was crucial for increased binding affinity to cancer cell receptors, leading to improved therapeutic efficacy .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory activity of various naphthalene sulfonamide derivatives in animal models. The results showed significant inhibition of paw edema in rats, correlating with decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may effectively modulate immune responses and inflammation pathways .

Synthesis and Production Methods

The synthesis of this compound typically involves several key steps:

- Formation of Naphthalene Core : The synthesis begins with the sulfonation of naphthalene, followed by amination to create the naphthalene sulfonamide framework.

- Dimethylaminoethyl Group Attachment : This is achieved through alkylation reactions using dimethylaminoethyl halides under basic conditions.

- Thiophene Ring Coupling : A palladium-catalyzed cross-coupling reaction introduces the thiophene moiety to complete the synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(dimethylamino)ethyl)-1-naphthamide | Lacks thiophene ring | Moderate anticancer activity |

| N-(2-(thiophen-3-yl)ethyl)-1-naphthamide | Lacks dimethylamino group | Limited anti-inflammatory effects |

| This compound | Unique combination of groups | Enhanced anticancer and anti-inflammatory properties |

Q & A

Q. What are the optimized synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with naphthalene-1-sulfonyl chloride and a functionalized amine. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for introducing the thiophene moiety .

- Amine functionalization : Reaction of the sulfonyl chloride with a pre-synthesized dimethylaminoethyl-thiophene intermediate under basic conditions (e.g., triethylamine in THF or DCM) .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Yields (40–70%) depend on temperature control (0–60°C), solvent polarity, and catalyst loading .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : - and -NMR verify the sulfonamide core, dimethylamino group, and thiophene substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₉H₂₁N₂O₂S₂) .

- HPLC : Purity assessment (>98% by reverse-phase C18 columns) .

Q. What are the proposed mechanisms of biological activity for this sulfonamide derivative?

Sulfonamides often inhibit enzymes (e.g., carbonic anhydrase) or modulate receptors via hydrogen bonding and π-π stacking. Preliminary studies suggest:

- Enzyme inhibition : Interaction with the sulfonamide group (-SO₂NH-) at catalytic sites .

- Receptor binding : Thiophene and naphthalene moieties may enhance lipophilicity and target affinity .

Note: Specific targets require validation via crystallography or competitive binding assays.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Functional group variation : Replace thiophene-3-yl with other heterocycles (e.g., furan, pyridine) to assess impact on potency .

- Substituent positioning : Compare naphthalene-1-sulfonamide vs. naphthalene-2-sulfonamide derivatives for steric effects .

- Pharmacokinetic profiling : LogP measurements and metabolic stability assays (e.g., liver microsomes) to refine bioavailability .

Q. How do stability and degradation pathways under physiological conditions affect its therapeutic potential?

- pH-dependent stability : Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis; stable at pH 7.4 (simulated plasma) .

- Photodegradation : Naphthalene core susceptible to UV-induced oxidation; storage in amber vials recommended .

- Metabolite identification : LC-MS/MS detects hydroxylated thiophene and demethylated amine metabolites .

Q. How can contradictory data on synthetic yields or bioactivity across studies be resolved?

- Reproducibility checks : Standardize catalyst sources (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvent drying methods .

- Biological assay variability : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate cell lines .

- Statistical analysis : Apply multivariate regression to identify critical factors (e.g., temperature, reagent stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.